Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound characterized by its unique structural features, including an isoindoline nucleus and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Isoindoline Nucleus: This step often involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold.
Coupling Reactions: The isoindoline derivative is then coupled with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Piperazine Ring Introduction: The final step involves the reaction of the intermediate with ethyl piperazine-1-carboxylate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced isoindoline derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Materials Science: It is used in the synthesis of photochromic materials and polymer additives.
Biological Research: The compound’s derivatives are explored for their antiviral and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves multiple pathways:
Comparison with Similar Compounds
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:
N-Substituted Isoindoline Derivatives: These compounds share the isoindoline nucleus and exhibit similar biological activities.
Sulfonyl Piperazine Derivatives: These compounds have similar sulfonyl and piperazine groups but differ in their overall structure and specific activities.
Properties
IUPAC Name |
ethyl 4-[4-[(2-methyl-1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S/c1-3-34-23(31)26-11-13-27(14-12-26)35(32,33)16-9-7-15(8-10-16)20(28)24-18-6-4-5-17-19(18)22(30)25(2)21(17)29/h4-10H,3,11-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIGEDMXMQOGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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